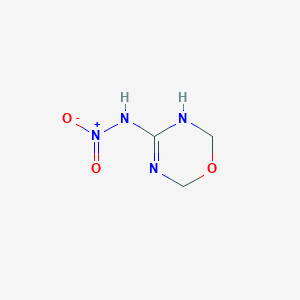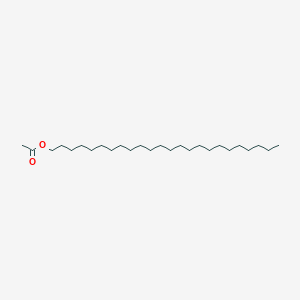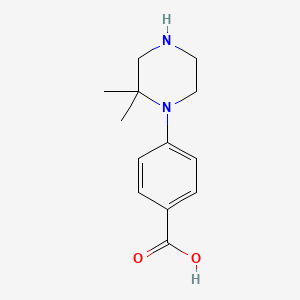
Ethyl 2-oxo-3-pyridin-2-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-3-pyridin-2-ylpropanoate: is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/molethyl picolinoylacetate and is characterized by its pyridine ring structure attached to an ethyl ester group. This compound is primarily used in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl acetoacetate and 2-pyridinecarboxaldehyde .
Reaction Conditions: The reaction involves a Knoevenagel condensation, where the aldehyde reacts with the ethyl acetoacetate in the presence of a base such as piperidine or triethylamine .
Purification: The product is then purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large-scale reactors.
Continuous Flow: Some manufacturers may employ continuous flow chemistry to enhance production efficiency and control reaction parameters more precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyridine-2-carboxylic acid .
Reduction: Reduction reactions can convert the compound into ethyl 2-hydroxy-3-pyridin-2-ylpropanoate .
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as ammonia or alkyl halides are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid
Reduction: Ethyl 2-hydroxy-3-pyridin-2-ylpropanoate
Substitution: Various ester derivatives
Applications De Recherche Scientifique
Chemistry: Ethyl 2-oxo-3-pyridin-2-ylpropanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, including cancer and neurological disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 2-oxo-3-pyridin-2-ylpropanoate exerts its effects depends on its specific application. For instance, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the biological system and the desired therapeutic outcome.
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-3-pyridin-2-ylpropanoate
Ethyl 2-oxo-3-pyridin-3-ylpropanoate
Ethyl 2-oxo-3-pyridin-4-ylpropanoate
Uniqueness: Ethyl 2-oxo-3-pyridin-2-ylpropanoate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Numéro CAS |
75696-13-8 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
ethyl 2-oxo-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3 |
Clé InChI |
RUDKNKYELWRKKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)








![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)
